Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine
Description
Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine is a specialized organic compound characterized by the presence of a pentafluoropentylthio group attached to a propylamine backbone
Properties
IUPAC Name |
N-methyl-3-(4,4,5,5,5-pentafluoropentylsulfanyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F5NS/c1-15-5-3-7-16-6-2-4-8(10,11)9(12,13)14/h15H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJPQJZQCKZMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCSCCCC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a suitable amine reacts with a pentafluoropentylthio compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoropentylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoropentylthio group can modulate the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine is unique due to the presence of the pentafluoropentylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
